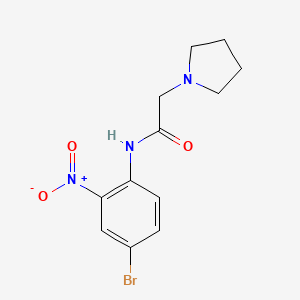![molecular formula C20H27N3O2 B4137945 N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide
Descripción general
Descripción
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide, also known as URB597, is a synthetic fatty acid amide hydrolase (FAAH) inhibitor. It is a potential therapeutic agent for the treatment of anxiety, depression, and pain.
Mecanismo De Acción
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide increases the levels of anandamide in the brain, which can produce analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has been shown to increase levels of anandamide in the brain, which can produce a range of physiological and biochemical effects. Anandamide is a neurotransmitter that can activate cannabinoid receptors in the brain, which are involved in pain perception, mood, and appetite regulation. N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has been shown to reduce anxiety and depression-like behaviors in animal models, possibly by increasing anandamide levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has several advantages for lab experiments. It is a selective inhibitor of FAAH and does not have significant effects on other enzymes or receptors. It is also relatively stable and can be administered orally or intraperitoneally. However, N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has some limitations for lab experiments. It has a short half-life and may require multiple doses to produce sustained effects. It also has low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide. One area of research is the potential therapeutic applications of N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide for the treatment of anxiety, depression, and pain in humans. Clinical trials are needed to evaluate the safety and efficacy of N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide in humans. Another area of research is the development of more potent and selective FAAH inhibitors. New FAAH inhibitors may have improved pharmacokinetic properties and fewer side effects compared to N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide. Finally, future research may focus on the role of endocannabinoids in other physiological and pathological processes, such as inflammation and neurodegeneration.
Aplicaciones Científicas De Investigación
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce anxiety and depression-like behaviors in animal models. It also has analgesic properties and can reduce pain sensitivity. N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide has been suggested as a potential treatment for chronic pain and neuropathic pain.
Propiedades
IUPAC Name |
N-ethyl-N-[1-[3-(2-methylindol-1-yl)propanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-22(16(3)24)18-9-11-21(14-18)20(25)10-12-23-15(2)13-17-7-5-6-8-19(17)23/h5-8,13,18H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVFXZRLLBFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCN2C(=CC3=CC=CC=C32)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)

![N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4137892.png)
![3-benzyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4137895.png)
![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4137904.png)

![5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4137917.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2,4-dimethylphenoxy)-N-methylethanamine](/img/structure/B4137925.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)
![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)